Product packaging for O-Terphenyl-D14(Cat. No.:)

O-Terphenyl-D14

Cat. No.: B1442808
M. Wt: 244.4 g/mol
InChI Key: OIAQMFOKAXHPNH-WZAAGXFHSA-N
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Description

O-Terphenyl-D14 (CAS 5142-67-6) is a deuterated isotopologue of o-terphenyl, where fourteen hydrogen atoms are replaced with the stable deuterium isotope, giving it the molecular formula C18D14 and a molecular weight of 244.4 g/mol . This compound serves as a crucial analytical standard in research, particularly in mass spectrometry-based methods. A key application is its use as a surrogate standard in the extraction and quantification of polycyclic aromatic hydrocarbons (PAHs) from complex sample matrices like lichens, which are used as biomonitors for atmospheric pollutants . When added to a sample prior to analysis, its chemical similarity yet distinct mass allows researchers to correct for losses during sample preparation and extraction, thereby improving the accuracy and reliability of the data . The deuterated compound is typically supplied as crystalline solid and should be stored at 2-8°C in a refrigerator . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. References: The provided information is compiled from commercial chemical suppliers and a scientific method detailing its use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B1442808 O-Terphenyl-D14

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAQMFOKAXHPNH-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for O Terphenyl D14

Advanced Synthetic Routes for Perdeuteration of ortho-Terphenyl

The synthesis of O-Terphenyl-D14 involves the replacement of all 14 hydrogen atoms in the ortho-terphenyl molecule with deuterium (B1214612) atoms. This process, known as perdeuteration, can be achieved through several advanced synthetic routes.

Deuterium Exchange Methods in this compound Synthesis

Hydrogen-deuterium (H/D) exchange is a common method for introducing deuterium into organic molecules. wikipedia.org This reaction involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, often in the presence of a catalyst. For aromatic compounds like o-terphenyl (B166444), acid-catalyzed electrophilic aromatic substitution is a viable approach. nih.gov

In a typical procedure, o-terphenyl is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), under elevated temperatures. nih.gov The reaction proceeds through the electrophilic attack of a deuteron (B1233211) (D⁺) on the aromatic rings, followed by the loss of a proton (H⁺). To achieve complete perdeuteration, this process often requires harsh reaction conditions and prolonged reaction times. The efficiency of the exchange can be influenced by factors such as the strength of the acid catalyst, temperature, and the ratio of the deuterium source to the substrate. wikipedia.org

Microwave-assisted synthesis has emerged as a technique to accelerate H/D exchange reactions. nih.gov Microwave irradiation can significantly reduce reaction times and improve deuteration efficiency by rapidly heating the reaction mixture. nih.gov

Precursor-Based Deuteration Techniques for this compound

An alternative to direct H/D exchange is the synthesis of this compound from deuterated precursors. This bottom-up approach involves constructing the o-terphenyl molecule from smaller, pre-deuterated building blocks. This method can offer greater control over the isotopic distribution and may avoid the harsh conditions of direct exchange methods.

One common precursor-based strategy is the Suzuki cross-coupling reaction. researchgate.netresearchgate.net This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the coupling of a deuterated phenylboronic acid with a deuterated dihalobenzene. For instance, the reaction of perdeuterated phenylboronic acid (C₆D₅B(OH)₂) with 1,2-dibromobenzene-d₄ could yield this compound. The success of this method relies on the efficient synthesis and purification of the deuterated precursors. researchgate.net

Another approach involves the use of deuterated Grignard reagents. A deuterated aryl Grignard reagent, such as C₆D₅MgBr, can be reacted with a suitable deuterated electrophile to form the terphenyl backbone. researchgate.net The choice of synthetic route often depends on the availability of deuterated starting materials and the desired final isotopic purity.

Isotopic Purity and Homogeneity Assessment in this compound Synthesis

Following the synthesis of this compound, it is crucial to determine the isotopic purity and the homogeneity of the deuterium labeling. This involves quantifying the deuterium content and verifying the specific sites of deuteration within the molecule.

Deuterium Content Quantification in this compound Batches

Isotope Ratio Mass Spectrometry (IRMS) is a more specialized technique that can provide highly accurate measurements of isotope ratios. nih.gov This method is particularly useful for determining the precise deuterium enrichment in a sample.

Spectroscopic Verification of Deuteration Sites in this compound

¹H NMR (Proton NMR): In a fully deuterated sample of this compound, the proton signals observed in the ¹H NMR spectrum of o-terphenyl should be absent or significantly reduced. The presence of any residual proton signals indicates incomplete deuteration, and their chemical shifts can identify the specific positions of the remaining protons.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals corresponding to the different chemical environments of the deuterium atoms on the aromatic rings. The integration of these signals can provide a quantitative measure of the deuterium occupancy at each site. acs.org

¹³C NMR (Carbon-13 NMR): The coupling between carbon-13 and deuterium (C-D) is different from that of carbon-13 and hydrogen (C-H). In the ¹³C NMR spectrum, the signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from their protonated counterparts due to isotopic effects. This can be used to confirm the deuteration at specific carbon positions.

The combination of these analytical techniques provides a comprehensive assessment of the isotopic purity and homogeneity of synthesized this compound, ensuring its suitability for its intended research applications.

Spectroscopic Probes of O Terphenyl D14 Dynamics and Structure

Vibrational Spectroscopy of O-Terphenyl-D14

Vibrational spectroscopy serves as a powerful tool to investigate the structural and dynamic properties of this compound (OTP-d14). By probing the vibrational modes of the molecule, insights into its conformational states, intermolecular interactions, and phase behavior can be obtained.

Infrared (IR) Spectroscopic Analysis of this compound

Infrared (IR) spectroscopy of OTP-d14 reveals characteristic vibrational modes associated with its molecular structure. Studies have recorded the IR spectra of both crystalline and molten OTP-d14 to understand the changes in molecular vibrations with phase. tandfonline.comresearchgate.net The spectra are typically analyzed in conjunction with computational methods, such as Density Functional Theory (DFT), to assign the observed absorption bands to specific vibrational motions of the deuterated phenyl rings and the carbon-deuterium bonds. researchgate.netresearchgate.net

The IR spectra of crystalline OTP-d14 show well-defined, sharp peaks, indicative of a highly ordered structure. tandfonline.com In contrast, the spectrum of molten OTP-d14 exhibits broader features, reflecting the disordered nature of the liquid state. tandfonline.com These spectral differences provide valuable information on the influence of crystal packing forces on the molecular conformation. A comparison of the experimental IR spectra with those calculated for the isolated molecule allows for the identification of vibrational modes that are particularly sensitive to intermolecular interactions.

Key Findings from IR Spectroscopy of this compound
PhaseSpectral FeaturesInterpretationPrimary References
CrystallineSharp, well-defined absorption bandsIndicates a highly ordered structure with uniform molecular environments. tandfonline.com
Melted/AmorphousBroadened spectral featuresReflects the structural disorder and distribution of molecular conformations in the liquid state. tandfonline.com
ComparisonShifts and changes in band intensity between phasesHighlights the influence of intermolecular forces and crystal packing on molecular vibrations. tandfonline.comresearchgate.net

Raman Spectroscopic Investigations of this compound in Crystalline and Amorphous States

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of OTP-d14. It is particularly sensitive to the vibrations of the non-polar C-C bonds in the phenyl rings. The Raman spectra of crystalline and amorphous (glassy) OTP-d14 exhibit significant differences, which can be attributed to the presence or absence of long-range translational symmetry. spectroscopyonline.comhoriba.com

In the crystalline state, the Raman spectrum of OTP-d14 displays a series of sharp peaks. tandfonline.com These peaks correspond to the fundamental vibrational modes of the molecule in a well-defined crystal lattice. spectroscopyonline.com Conversely, the Raman spectrum of amorphous OTP-d14 is characterized by broad, overlapping bands. azom.com This broadening arises from the distribution of molecular conformations and local environments in the disordered glassy state, where the selection rules that govern crystalline Raman scattering are relaxed. spectroscopyonline.comhoriba.com The low-frequency region of the Raman spectrum is especially informative for studying the collective motions (phonons) in the crystalline state and the so-called "boson peak" in the amorphous state, which is a universal feature of glasses.

Comparison of Raman Spectra for Crystalline and Amorphous this compound
FeatureCrystalline this compoundAmorphous this compoundPrimary References
Peak ShapeSharp, narrow peaksBroad, overlapping bands tandfonline.comazom.com
Origin of Spectral FeaturesWell-defined vibrational modes in a periodic latticeDistribution of vibrational modes due to structural disorder spectroscopyonline.comhoriba.com
Low-Frequency RegionShows distinct phonon modesCharacterized by a broad feature known as the boson peak researchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy of this compound for Lattice Dynamics

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of condensed matter, including the lattice dynamics of molecular crystals like OTP-d14. arxiv.org Because neutrons have no charge, they can penetrate deeply into materials and interact directly with the nuclei of the atoms. The energy and momentum transfer between the neutrons and the sample provide detailed information about the vibrational and rotational motions of the molecules. arxiv.org

For OTP-d14, INS studies are particularly valuable for several reasons. The use of the deuterated isotopologue enhances the coherent scattering from the sample, which allows for the investigation of collective motions, or phonons. arxiv.org By measuring the dispersion curves (the relationship between phonon frequency and momentum), one can gain a comprehensive understanding of the forces that govern the crystal lattice. These studies have been instrumental in characterizing the low-frequency vibrations in OTP-d14, which are crucial for understanding its thermal properties and the nature of the glass transition. researchgate.netunlv.edu INS data can be compared with theoretical models of lattice dynamics to refine our understanding of the intermolecular potential. researchgate.net

Insights from Inelastic Neutron Scattering of this compound
MeasurementInformation GainedSignificancePrimary References
Coherent ScatteringCollective vibrational modes (phonons)Provides a detailed picture of the intermolecular forces and lattice dynamics. arxiv.org
Phonon Dispersion CurvesRelationship between phonon energy and momentumAllows for the validation and refinement of theoretical models of the crystal potential. unlv.edu
Low-Frequency DynamicsInformation on librational and translational motionsCrucial for understanding the microscopic origins of the glass transition and thermal properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local environment of atomic nuclei, providing valuable insights into the structure and dynamics of molecules. In the context of OTP-d14, NMR studies have been instrumental in characterizing molecular reorientations and the properties of the glassy state.

Deuterium (B1214612) NMR Studies of Molecular Reorientation in this compound

Deuterium (²H) NMR is particularly well-suited for studying molecular dynamics in solids. The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient is highly sensitive to the orientation of the C-D bonds. By analyzing the changes in the ²H NMR lineshape as a function of temperature, one can extract detailed information about the rates and mechanisms of molecular reorientation. researchgate.net

In OTP-d14, ²H NMR studies have been employed to investigate the rotational dynamics of the phenyl rings. uni-bayreuth.de These experiments have revealed that the reorientational motions slow down dramatically as the temperature is lowered towards the glass transition temperature. The analysis of the NMR spectra provides quantitative information about the correlation times for these motions, which can span a wide range of timescales. uni-bayreuth.de These studies have contributed significantly to our understanding of the dynamic heterogeneity that emerges in supercooled liquids near the glass transition.

Solid-State NMR Applications for this compound in Glassy Matrices

O-terphenyl (B166444) is a well-known glass-forming material, and its deuterated analogue, OTP-d14, is often used as a glassy matrix for solid-state NMR studies of other molecules. acs.orgunifi.it The choice of OTP-d14 as a matrix is motivated by its excellent glass-forming ability, optical transparency, and favorable NMR properties, such as a long nuclear spin-lattice relaxation time (T₁). acs.orgunifi.it

In these applications, OTP-d14 provides a rigid, amorphous environment that allows for the study of guest molecules at low temperatures. Solid-state NMR techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), can then be used to obtain high-resolution spectra of the guest molecules, providing information about their structure, orientation, and interaction with the OTP-d14 matrix. researchgate.net Furthermore, advanced NMR experiments can be used to probe the spatial distribution and dynamics of guest molecules within the glassy host. liverpool.ac.uk The use of a deuterated matrix like OTP-d14 is often advantageous as it minimizes the background signal from the matrix protons, allowing for clearer observation of the proton signals from the guest molecule. unifi.it

Dynamic Nuclear Polarization (DNP) Enhancement in this compound Systems

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in nuclear magnetic resonance (NMR) spectroscopy by transferring the high spin polarization of electrons to surrounding nuclei. rsc.org this compound has proven to be an effective solvent for these applications, particularly in its amorphous, or glassy, state. mit.edu

Intermolecular Structure Effects on DNP Enhancement in Deuterated O-Terphenyl

The intermolecular structure of the o-terphenyl matrix plays a significant role in the efficiency of DNP enhancement. Studies have shown a notable difference in enhancement between the amorphous and crystalline states of o-terphenyl. nih.govnih.govacs.org

In the amorphous state, a more homogeneous distribution of the radical polarizing agent is achieved, leading to greater signal enhancement. mit.edu For instance, using the biradical bis-TEMPO terephthalate (B1205515) (bTtereph), a DNP enhancement (ε) of 58 was obtained for 95% deuterated o-terphenyl in its amorphous form. nih.govnih.govacs.org In contrast, the enhancement dropped to 36 in the crystalline state. nih.govnih.govacs.org This difference is attributed to the phase separation of the polarizing agent during crystallization, which creates an inhomogeneous distribution of the radicals. nih.govacs.orgmit.edu

The level of deuteration is also a critical factor. In a highly deuterated o-terphenyl matrix, proton relaxation is attenuated, which is crucial for achieving high DNP enhancements, especially in the crystalline state. mit.edu Research has demonstrated that for crystalline o-terphenyl with 0.5 mol % bTtereph, a 95% deuterated sample yields a DNP enhancement of 36, whereas a fully protonated sample results in a significantly lower enhancement of 3.3. nih.gov

Radical Distribution and Spin Diffusion Mechanisms in DNP of this compound

The distribution of the radical polarizing agent within the this compound matrix directly impacts the dominant mechanism of polarization transfer. In the crystalline state of o-terphenyl, the phase separation of the radical leads to a lower effective radical concentration in the bulk of the sample. nih.govacs.orgmit.edu Consequently, long-range proton-proton spin diffusion becomes the primary mechanism for propagating the nuclear polarization. nih.govacs.orgmit.edu

Spin diffusion is the process by which nuclear polarization is transported from nuclei near the paramagnetic center to the bulk of the sample through a network of dipolar couplings. rsc.org The efficiency of this process is dependent on the density of the proton spin network. renafobis.fr Therefore, in highly deuterated samples like this compound, where the proton concentration is low, the spin diffusion pathway is altered.

Different polarizing agents can also lead to different DNP mechanisms. For example, studies with 1,3-bisdiphenylene-2-phenylallyl (BDPA) in a deuterated o-terphenyl matrix have suggested that at higher concentrations, thermal mixing (TM) becomes the dominant DNP mechanism, characterized by an asymmetric electron paramagnetic resonance (EPR) line-shape indicating the coexistence of clustered and isolated radical species. nsf.gov

Table 1: DNP Enhancement in o-Terphenyl Systems

Sample Composition State Polarizing Agent DNP Enhancement (ε)
95% deuterated OTP Amorphous 0.5 mol % bTtereph 58 nih.govnih.govacs.org
95% deuterated OTP Crystalline 0.5 mol % bTtereph 36 nih.govnih.govacs.org
100% protonated OTP Crystalline 0.5 mol % bTtereph 3.3 nih.gov
95% d14-OTP / 5% OTP with 60 mM BDPA Glassy BDPA >100 at 18.8 T and 40 kHz MAS acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy with this compound as a Matrix

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as radicals. bruker.com The choice of the matrix is crucial for stabilizing these radicals and for obtaining high-resolution spectra. This compound is often used as a glassy matrix in EPR studies due to its ability to form a stable, rigid environment upon cooling, which helps to trap and stabilize reactive radical species. sigmaaldrich.comsigmaaldrich.com

This compound in Stabilizing Radicals for Advanced Spectroscopic Applications

The glassy state of this compound provides an inert and rigid environment that minimizes the intermolecular interactions of the trapped radicals, thus preventing their aggregation and decomposition. sigmaaldrich.comsigmaaldrich.com This is particularly important for studying the intrinsic properties of radicals and for advanced spectroscopic applications like noise spectroscopy. sigmaaldrich.com The use of a deuterated matrix like this compound is advantageous as it reduces the magnetic noise from surrounding protons, leading to narrower EPR lines and improved spectral resolution. ethz.ch

Decoherence Processes of Radicals in this compound Glassy Matrices

Decoherence, the loss of quantum information, is a major challenge in pulsed EPR experiments. The interactions between the electron spin of the radical and the surrounding nuclear spins of the matrix are a primary source of decoherence. ethz.ch In an this compound matrix, the decoherence of a radical is significantly influenced by the nuclear spin bath of the matrix.

Studies have identified two main decoherence pathways for nitroxide radicals in an o-terphenyl matrix at low temperatures: a fast process and a slow process. rsc.org By using deuterated o-terphenyl (dOTP), the slow contribution has been identified as being purely matrix-dependent, arising from the interactions with the deuterium nuclei of the matrix. rsc.org The fast process is influenced by an interplay between the radical molecule and the matrix. rsc.org Deuteration of the matrix from o-terphenyl to this compound slows down the nuclear spin diffusion, which is a key mechanism driving decoherence. ethz.ch

Dynamical Decoupling (DD) Studies in Deuterated O-Terphenyl Matrices

Dynamical decoupling (DD) is a technique that uses a series of microwave pulses to refocus the electron spin coherence and extend the phase memory time (Tm), which is a measure of the decoherence time. ethz.ch DD studies in this compound matrices have provided valuable insights into the mechanisms of decoherence.

It has been shown that at low temperatures (around 40 K), DD can significantly prolong the phase memory times of nitroxide radicals compared to a simple Hahn echo experiment. rsc.org The effectiveness of different DD sequences, such as Carr-Purcell (CP) and Uhrig, has been found to be dependent on the nuclear spin environment. rsc.org In a protonated o-terphenyl matrix, the Uhrig sequence outperforms the CP sequence, while the opposite is true in a deuterated o-terphenyl matrix. rsc.org This highlights the crucial role of the matrix nuclei in the decoherence process and the importance of choosing the appropriate DD scheme for a given system.

Furthermore, regularized DD noise spectroscopy (DDNS) has been employed to reconstruct the noise spectrum of the radical's environment from DD data, providing a detailed picture of the decoherence-inducing fluctuations. ethz.ch These studies have identified distinct spectral features related to the matrix and the radical itself, with the matrix-induced features characterizing nuclear spin diffusion. ethz.ch

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound dOTP
bis-TEMPO terephthalate bTtereph
1,3-bisdiphenylene-2-phenylallyl BDPA
Temperature Dependence of Transverse Relaxation in this compound

Terahertz Time-Domain Spectroscopy and Low-Frequency Raman Spectroscopy on this compound

Terahertz time-domain spectroscopy (THz-TDS) and low-frequency Raman spectroscopy are powerful techniques for investigating the vibrational dynamics of materials like o-terphenyl. nih.gov These methods directly probe low-frequency phonons, which involve large-amplitude atomic motions where intramolecular and intermolecular displacements are often mixed. nih.gov

Infrared and Raman spectra of both crystalline and melted o-terphenyl and its perdeuterated isotopomer, this compound, have been recorded. researchgate.nettandfonline.com These studies have identified several low-frequency intramolecular modes. tandfonline.com In the crystalline state of o-terphenyl at 80 K, THz-TDS reveals distinct spectral features at 0.9 THz, 1.5 THz, 2.3 THz, 3.1 THz, and 3.5 THz. nih.gov At room temperature (300 K), the features at 0.9 THz and 2.3 THz are shifted and broadened. nih.gov

The experimental spectra, taken at both 300 K and 80 K, show a number of IR- and Raman-active resonances in the crystal. nih.gov These observed modes have been successfully assigned based on numerical simulations, including density functional theory (DFT) simulations of the crystalline state at 0 K and ab initio molecular dynamics (AIMD) simulations at higher temperatures. nih.gov The positions of the experimentally determined modes were well-reproduced in these simulations. nih.gov

The following table presents the observed low-frequency vibrational modes in crystalline o-terphenyl:

TechniqueTemperatureObserved Frequencies (THz)
THz-TDS80 K0.9, 1.5, 2.3, 3.1, 3.5
THz-TDS300 KShifted and broadened features at 0.9 and 2.3

The analysis of low-frequency vibrations in o-terphenyl reveals a significant mixing of intramolecular and intermolecular motions. nih.gov Terahertz phonons involve complex, large-amplitude atomic motions that are not purely intermolecular or intramolecular. nih.gov Raman-active modes are found to be highly intramolecular, while a combination of inter- and intramolecular modes dominates at frequencies below 2.5 THz. nih.gov

Calculations of the lattice dynamics in the low-temperature, fully ordered crystal phase of both parent and deuterated o-terphenyl have been performed. researchgate.nettandfonline.com These calculations included the six lowest-lying intramolecular vibrations. researchgate.nettandfonline.com The conformational change of the o-terphenyl molecule due to crystal packing forces was accounted for by redefining the unperturbed molecular vibrational state. researchgate.nettandfonline.com While a precise assignment of lattice vibrations was not possible, the calculated spectra provide a reasonable depiction of the low-frequency dynamics in crystalline o-terphenyl. researchgate.nettandfonline.com These findings challenge the assumption that o-terphenyl is a rigid molecule and highlight the importance of considering these low-frequency modes in understanding its glass transition behavior. nih.gov

The table below summarizes the nature of displacements in o-terphenyl:

Frequency RangeDominant Motion
Below 2.5 THzMix of inter- and intramolecular modes
Raman-active modesHighly intramolecular

Computational and Theoretical Investigations of O Terphenyl D14

Quantum Chemical Calculations for O-Terphenyl-D14

Quantum chemical calculations offer profound insights into the molecular structure and vibrational dynamics of this compound. These computational methods are pivotal in understanding the fundamental properties that govern its behavior.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP functional and a 6-31G(d) basis set, have been employed to determine its optimized geometry and vibrational frequencies. researchgate.nettandfonline.com

These calculations reveal that the lowest energy conformation of the this compound molecule possesses C2 symmetry. researchgate.nettandfonline.com The use of a scaled B3LYP/6-31G(d) force field has demonstrated high accuracy, with an average error of only 5 cm⁻¹ in reproducing experimental molecular vibrational frequencies. researchgate.nettandfonline.com This level of precision underscores the reliability of DFT in modeling the vibrational characteristics of this complex molecule.

The inter-ring bond lengths calculated by the DFT method are approximately 0.1492 nm, which are in close agreement with experimental data. tandfonline.com This agreement further validates the accuracy of the DFT approach for geometric predictions.

Table 1: Comparison of Calculated and Observed Structural Data for O-Terphenyl (B166444)

Structural ParameterCalculated (DFT/B3LYP/6-31G(d))Observed (Experimental)
Inter-ring bond length0.1492 nmNot specified
Source: tandfonline.com

Semi-Empirical Methods (e.g., RHF/AM1) for this compound Conformational Analysis

Semi-empirical methods, such as the Restricted Hartree-Fock (RHF) method with Austin Model 1 (AM1) parameterization, provide a computationally less intensive alternative for studying molecular conformations. researchgate.nettandfonline.com These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify calculations. uni-muenchen.de

For this compound, RHF/AM1 calculations have also been used to determine optimized geometries and vibrational frequencies. researchgate.nettandfonline.com Similar to DFT, the AM1 method predicts that the lowest energy conformation has C2 symmetry. researchgate.nettandfonline.com However, the accuracy of the vibrational frequencies calculated with a scaled AM1 force field is lower than that of DFT, with an average error of 13 cm⁻¹. researchgate.nettandfonline.com

A significant application of the AM1 method has been the mapping of the potential energy surface for the torsion of the phenyl rings. researchgate.nettandfonline.com This analysis, performed on a 15° grid, estimates the barrier to concerted internal rotation to be between 3 kJ mol⁻¹ and 6 kJ mol⁻¹. researchgate.nettandfonline.com This information is crucial for understanding the flexibility of the molecule and its dynamic behavior.

Table 2: Comparison of Average Error in Vibrational Frequencies

MethodAverage Error (cm⁻¹)
Scaled B3LYP/6-31G(d)5
Scaled AM113
Source: researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. For this compound, MD simulations provide detailed insights into its behavior in the liquid state, particularly concerning its diffusion and relaxation dynamics.

Translational and Rotational Diffusion in Liquid this compound

MD simulations of liquid o-terphenyl have been conducted over a temperature range of 320-480 K. researchgate.net The computed translational diffusion coefficients exhibit a non-Arrhenius behavior, which is characteristic of fragile glass-forming liquids and shows good agreement with experimental results. researchgate.net

Atomistic Models for Bulk Simulations of this compound

To accurately simulate the bulk properties of o-terphenyl, atomistic models have been developed. researchgate.netnih.gov These models are designed to reproduce a range of experimental and simulation data, including specific volume, diffusivity, mean square displacement, and radial distribution functions. researchgate.netnih.gov One such approach involves a rigid three-site model, where each phenyl ring is represented by a single Lennard-Jones site, forming a rigid isosceles triangle. princeton.eduaps.org While simplified, this model has been instrumental in studying translational and rotational diffusion at various temperatures and ambient pressure. researchgate.netprinceton.edu More complex, fully atomistic models that account for internal degrees of freedom have also been developed, though they are computationally more demanding. researchgate.net These detailed models are crucial for investigating phenomena like dynamical heterogeneity near the glass transition. researchgate.netnih.gov

Simulation of Rotational Relaxation in this compound

Simulations of rotational relaxation in o-terphenyl reveal a transition from nearly exponential behavior at high temperatures to increasingly non-exponential relaxation as the temperature is lowered. researchgate.netnih.gov This growing deviation from exponential decay upon cooling is a key feature of glass-forming liquids and is consistent with theories predicting an increase in spatially heterogeneous dynamics. researchgate.netnih.gov

Computational Studies on Crystal Packing Forces and Vibrational States in this compound

Computational methods have been instrumental in elucidating the relationship between crystal structure, intermolecular forces, and vibrational dynamics in o-terphenyl (OTP) and its deuterated isotopomer, this compound. Studies combining spectroscopic techniques with quantum chemical calculations provide a detailed picture of its molecular and lattice dynamics.

Infrared and Raman spectra of crystalline and melted o-terphenyl and this compound have been recorded and analyzed with the aid of computational models. researchgate.net Optimized molecular geometries and vibrational frequencies are commonly calculated using methods such as Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d) basis set, as well as semiempirical methods like AM1. researchgate.netoup.com These calculations consistently show that the lowest energy conformation of an isolated OTP molecule has C2 symmetry. researchgate.net

When the molecule is in a crystal, however, packing forces induce conformational changes. researchgate.net The effect of these intermolecular forces is accounted for in computational models by re-defining the unperturbed molecular vibrational state to match the crystalline environment. researchgate.net Lattice dynamics calculations, which model the collective vibrations of the crystal lattice, have been performed for the low-temperature, fully ordered crystal phase of both OTP and its deuterated form. researchgate.net These calculations typically include the six lowest-lying intramolecular vibrations, as these can couple with the lattice modes. researchgate.net

While a precise assignment of every lattice vibration can be challenging, the calculated spectra provide a reasonably accurate depiction of the low-frequency dynamics in crystalline OTP. researchgate.net A comparison between calculated and experimental frequencies reveals the accuracy of the theoretical models. For instance, scaled force fields from B3LYP/6-31G(d) calculations can reproduce experimental molecular vibrational frequencies with an average error of just 5 cm⁻¹, while the semiempirical AM1 method results in a larger average error of 13 cm⁻¹. researchgate.net These computational investigations are crucial for interpreting experimental spectra and understanding how intermolecular interactions in the crystal influence the molecule's vibrational states. researchgate.netfrontiersin.org

Table 1: Comparison of Computational Methods for Vibrational Frequency of O-Terphenyl

Computational Method Average Error in Vibrational Frequencies (cm⁻¹) Reference
B3LYP/6-31G(d) 5 researchgate.net
RHF/AM1 (semiempirical) 13 researchgate.net

Theoretical Models of Glass Transition in this compound

O-terphenyl is a canonical "fragile" glass former, meaning its viscosity exhibits a steep, non-Arrhenius dependence on temperature as it approaches the glass transition. oup.com This behavior has made it a key subject for testing and refining theoretical models of vitrification.

Mode-Coupling Theory and Structural Relaxation in this compound

Mode-Coupling Theory (MCT) is a prominent theoretical framework for describing the dynamics of supercooled liquids as they approach the glass transition. aip.orgnih.gov MCT posits that the dramatic slowing down of dynamics is due to a nonlinear feedback mechanism involving density correlations. oup.comacs.org The theory predicts a kinetic arrest at a critical temperature, Tc, where the liquid becomes nonergodic, signifying a transition to an idealized glassy state. nih.govuibk.ac.at

In real systems like o-terphenyl, this sharp transition is avoided, and structural relaxation persists below Tc, a phenomenon known as hopping. uibk.ac.atresearchgate.net Nevertheless, many predictions of ideal MCT have been successfully tested with experiments on OTP above Tc. uibk.ac.at Techniques such as depolarized light scattering, neutron scattering, and optical heterodyne-detected optical Kerr effect (OHD-OKE) have been used to study the structural relaxation dynamics of OTP over vast time scales, from femtoseconds to nanoseconds. aip.orgnih.govuibk.ac.at

These experiments reveal complex relaxation patterns that are well-described by MCT. uibk.ac.at The theory predicts specific functional forms for the decay of correlation functions, often involving power laws at intermediate times (beta-relaxation) and a stretched exponential decay at long times (alpha-relaxation). uibk.ac.at Studies on OTP have confirmed that the shape of the alpha-relaxation peak is not universal but depends on the specifics of the microscopic structure. nih.gov Schematic MCT models, which simplify the full set of equations but retain the core physics, have successfully described the evolution of depolarized light scattering spectra in OTP, capturing the crossover from low-frequency relaxation to higher-frequency oscillations. nih.govresearchgate.net These studies consistently find a critical temperature Tc for OTP around 285-290 K, well above its calorimetric glass transition temperature (Tg ≈ 243 K). uibk.ac.at

Classical Density Functional Theory for Fragility in this compound

Classical Density Functional Theory (cDFT) provides another avenue for understanding the properties of glass-forming liquids. oup.comaip.org In the context of the glass transition, cDFT models treat the inhomogeneous density of the amorphous solid as the order parameter. aip.orgnih.gov The theory expresses the free energy of the liquid as a functional of this density distribution, which is often described by Gaussian profiles centered on random lattice points that mimic the amorphous structure. oup.comaip.org

The concept of "fragility" is a key characteristic of supercooled liquids. It is quantified by the fragility index, m, which measures the steepness of the viscosity or relaxation time dependence on temperature at Tg. oup.comaip.org O-terphenyl is a quintessential fragile liquid with a high fragility index of m = 81. oup.comaip.org In contrast, "strong" liquids like silica (B1680970) (SiO₂) have an Arrhenius-like temperature dependence and a low fragility index (m ≈ 20). oup.comaip.org

Theoretical cDFT models have been developed to study fragility, often using simplified systems like soft-sphere liquids. oup.comaip.org These models can establish a link between the system's interaction potential and its thermodynamic fragility. By calculating the configurational entropy—a measure of the number of accessible potential energy minima—as a function of density or temperature, cDFT can provide a theoretical basis for the observed fragility based on an Adam-Gibbs-type relationship. nih.gov While these models are often applied to idealized systems, they use real-world fragile liquids like o-terphenyl as benchmarks to validate their predictions. oup.comaip.org The high fragility of OTP makes it a crucial test case for theories aiming to explain the origins of this fundamental property of glass formers.

Table 2: Fragility Index of O-Terphenyl and a Strong Glass Former

Substance Fragility Index (m) Classification Reference
o-Terphenyl 81 Fragile oup.comaip.org
Silicon Dioxide (SiO₂) 20 Strong oup.comaip.org

Assessment of O-Terphenyl as a Rigid Glass Former Model

For a long time, o-terphenyl was considered an ideal model system for studying the glass transition, in part due to the widespread assumption that the molecule itself is rigid. oup.comacs.org This assumption was appealing because it simplified theoretical and computational models, allowing complexities like the mixing of internal vibrational modes with external lattice modes to be ignored. oup.comacs.org The influential Lewis-Wahnström model, for example, represents the OTP molecule as a rigid three-site complex, with each site corresponding to a phenyl ring, thereby neglecting all internal degrees of freedom. oup.com

However, recent investigations using low-frequency spectroscopic techniques combined with advanced computational simulations have called this assumption into question. oup.comacs.org Terahertz (THz) time-domain spectroscopy and low-frequency Raman spectroscopy directly probe the collective vibrational modes (phonons) in the 0.1–5.0 THz range. oup.comnih.gov These studies on both crystalline and glassy OTP reveal that the low-frequency modes involve complex, large-amplitude atomic motions where intramolecular (internal) and intermolecular (external) displacements are significantly mixed. oup.comacs.org

Comparisons of these experimental results with DFT and ab initio molecular dynamics (AIMD) simulations confirm that the phenyl rings undergo torsional motions and other internal vibrations that are coupled to the collective dynamics of the material. oup.comacs.org The assumption of rigidity is therefore an oversimplification that neglects important physical realities. oup.com Recognizing the flexible nature of the OTP molecule is crucial for a complete understanding of its glass transition, as these internal degrees of freedom influence the potential energy surface and the material's elastic properties, which are fundamental to the vitrification process. oup.comacs.org

Dynamics of Glass Transition and Supercooled Liquids in O Terphenyl D14 Systems

O-Terphenyl-D14 as a Model Fragile Glass Former

O-terphenyl (B166444) is classified as a "fragile" glass former, a category of liquids characterized by a non-Arrhenius temperature dependence of their viscosity and relaxation times. arxiv.org As a fragile liquid is cooled toward its glass transition temperature (Tg), which for o-terphenyl is approximately 243 K, its dynamic properties change dramatically over a narrow temperature range. nih.govarxiv.org This rapid slowing down of dynamics is a hallmark of fragile systems. The fragility of o-terphenyl is a key reason for its selection as a model system to test theories of the glass transition, such as mode-coupling theory (MCT). arxiv.org MCT posits that the dramatic increase in relaxation time upon cooling is driven by subtle, smooth changes in the static structure factor. arxiv.org The use of deuterated o-terphenyl (this compound) is particularly advantageous in techniques like neutron scattering, as it allows for the study of coherent scattering, providing insights into pair correlation functions. arxiv.org

Quasielastic Neutron Scattering (QENS) Studies of this compound

Quasielastic neutron scattering (QENS) is a powerful technique for probing the microscopic dynamics of materials on pico- to nanosecond timescales and on length scales corresponding to intermolecular distances. arxiv.org It directly measures density and tagged-particle correlations, providing a critical link between experimental observations and theoretical models of the glass transition. arxiv.org

QENS experiments on this compound have been instrumental in monitoring the decay of density and tagged-particle correlations as the liquid approaches the glass transition. arxiv.org These studies reveal that the decay of time correlations, often denoted as Φ(t), is "stretched," meaning it extends over a much broader time range than a simple exponential decay. arxiv.org This non-exponential relaxation is a characteristic feature of the complex, collective molecular motions that occur in supercooled liquids. The stretching of the correlation function is often described by a Kohlrausch-Williams-Watts (KWW) function, and the stretching exponent, β, provides a measure of the broadness of the relaxation time distribution. arxiv.org

The relaxation dynamics in this compound have been systematically studied as a function of temperature, pressure, and wave number using QENS. arxiv.org These experiments have shown that the structural α-relaxation time increases significantly as the temperature is lowered or as pressure is applied. arxiv.org The application of pressure shifts the glass transition to higher temperatures, with a reported slope of approximately 0.26 K/MPa for o-terphenyl. arxiv.org Molecular dynamics simulations on o-terphenyl have complemented these experimental findings, showing that the mobility, including translational and rotational diffusion, is a function of both temperature and pressure. nih.gov These simulations, covering a wide range of temperatures and pressures up to 1 GPa, have provided a unified dataset that describes the mobility over nearly 16 orders of magnitude. nih.gov

Decay of Density and Tagged-Particle Correlations in this compound

Self-Diffusion Measurements in Supercooled this compound

Understanding self-diffusion in supercooled liquids is crucial for a complete picture of their dynamics, as it relates to fundamental transport properties and crystallization kinetics.

A key experimental technique for measuring the slow self-diffusion coefficients in supercooled o-terphenyl near its glass transition temperature is isothermal desorption. nih.gov This method involves creating thin-film bilayers of protiated (regular) and deuterated o-terphenyl (this compound) through vapor deposition. nih.gov The sample is then annealed in a vacuum chamber, leading to simultaneous diffusion at the interface of the two layers and desorption from the surface. nih.govazom.com A mass spectrometer monitors the concentration of each isotope as it desorbs, and the evolution of these concentrations reveals the extent of interfacial broadening due to diffusion. nih.gov This technique is particularly well-suited for measuring the extremely low diffusion coefficients characteristic of deeply supercooled liquids. azom.com

Isothermal desorption experiments have yielded self-diffusion coefficients for supercooled o-terphenyl in the range of 10⁻¹⁵.⁵ to 10⁻¹² cm² s⁻¹ for temperatures between 246 K and 265 K. nih.gov Notably, these measurements have revealed that translational diffusion near the glass transition temperature is significantly faster than what would be predicted by the Stokes-Einstein relation. nih.gov At a temperature of Tg + 3 K, the observed translational diffusion is approximately 100 times faster than the Stokes-Einstein prediction. nih.gov This enhancement of translational diffusion is attributed to spatially heterogeneous dynamics, a concept supported by random first-order transition theory and dynamic facilitation approaches. nih.gov

Isothermal Desorption Techniques for this compound Self-Diffusion

Intramolecular Motions and Glass Transition in this compound

Ortho-terphenyl (OTP) is a cornerstone model system for investigating the glass transition, a phenomenon where a liquid cools into a disordered solid state, avoiding crystallization. nih.govacademie-sciences.fr The use of its deuterated isotopomer, this compound (OTP-d14), is particularly advantageous in experimental techniques like neutron scattering and nuclear magnetic resonance (NMR), which can probe molecular and intramolecular dynamics with high precision. lookchem.comarxiv.org While often modeled as a rigid molecule, studies on OTP-d14 reveal a complex interplay of internal motions, particularly the rotation of its phenyl rings, and their connection to the processes governing glass formation. nih.gov There is a significant debate regarding the exact role of these internal degrees of freedom in the glass transition. nih.gov Some research suggests that the primary mechanism of the glass transition is dominated by the motion of the molecule's center-of-mass, while other findings highlight the undeniable contribution of intramolecular movements. nih.govarxiv.org

2H-NMR studies on OTP-d14 have been instrumental in distinguishing between different motional processes. lookchem.com These experiments reveal that the primary glass transition, known as the α-process, is characterized by large, rotational jumps of the entire molecule. lookchem.com Concurrently, intramolecular "flip-flop" jumps of the side phenyl rings occur, but these motions are found to be separate from the main α-process. lookchem.com This indicates that while internal motions are present and active, they may not be the direct driver of the structural arrest that defines the primary glass transition. lookchem.com

Phenyl Ring Torsional Dynamics in this compound

The structure of o-terphenyl, with two side phenyl rings attached to a central ring, leads to significant steric hindrance that forces the side rings to rotate out of plane. arxiv.org The dynamics of this rotation, or torsional motion, have been a key focus of research. These motions, which involve the internal movement of the phenyl rings, correspond to low-frequency vibrations in the terahertz spectral range. nih.gov

Studies using deuteron (B1233211) NMR on selectively deuterated o-terphenyl crystals have demonstrated that the two end rings undergo thermally activated flips. tandfonline.com Because the two end rings are not symmetrically equivalent in the crystalline structure, their dynamics differ significantly. tandfonline.com One ring (I) was found to flip approximately 100 times faster than the other ring (II) at any given temperature. tandfonline.com This finding rules out a simple, correlated mechanism where the flip of one ring necessitates the flip of the other. tandfonline.com However, the activation energies for both flipping processes were found to be identical within experimental error, suggesting a more subtle, underlying relationship between their motions. tandfonline.com

Computational studies have further explored the energy landscape of these torsional motions. researchgate.net Calculations of the potential energy surface for phenyl torsions in OTP have been used to estimate the energy barriers for these internal rotations. researchgate.net

ParameterValueMethod/SystemSource
Activation Energy (Ring I Flip)80.5 kJ mol⁻¹Deuteron NMR (Crystalline OTP) tandfonline.com
Activation Energy (Ring II Flip)80.5 kJ mol⁻¹Deuteron NMR (Crystalline OTP) tandfonline.com
Barrier to Concerted Internal Rotation3 - 6 kJ mol⁻¹AM1 Calculation researchgate.net

Role of Internal Rotation in this compound Glass Formation

The question of how internal rotations, such as the phenyl ring flips, influence the formation of glass in OTP-d14 is complex and has been the subject of conflicting reports. nih.gov The glass transition involves different relaxation processes, primarily the α-relaxation (associated with the freezing of large-scale molecular motion) and secondary relaxations like the β-process, which involve more localized motions. nih.gov

Neutron scattering studies comparing fully deuterated (OTP-d14), partially deuterated, and non-deuterated OTP have provided critical insights. arxiv.org By analyzing the mean square displacement of atoms in these different isotopomers, researchers concluded that intramolecular phenyl ring motion is not the dominant mechanism responsible for the β-process. nih.govarxiv.org This result lends support to theories, like the Mode-Coupling Theory (MCT), which propose that the motion of the molecule's center-of-mass is the more critical parameter for this precursor to the glass transition. nih.govarxiv.org

Conversely, NMR studies definitively show that phenyl ring flips persist even in the crystalline and glassy states, indicating that these intramolecular motions are a fundamental aspect of the system's dynamics. nih.govlookchem.comtandfonline.com The fact that crystal growth can occur at temperatures below the main glass transition temperature (Tg) has been attributed to molecular rearrangements enabled by these secondary relaxations rather than the α-process. nih.gov This implies that the mix of internal and external modes active below Tg provides sufficient mobility for structural ordering like crystallization to proceed. nih.gov

Neutron Scattering Investigations of O Terphenyl D14

Principles of Neutron Scattering Applied to Deuterated Systems

Neutron scattering provides a direct measure of the dynamic structure factor, S(Q,ω), which is the space and time Fourier transform of the van Hove correlation function. arxiv.org This function describes the correlation between pairs of nuclei at different positions and times, offering unparalleled insight into atomic and molecular motions. arxiv.orgepj-conferences.org The total scattering observed in an experiment is a sum of two components: coherent and incoherent scattering. arxiv.orgpan-training.eu

Coherent scattering arises from the interference of neutron waves scattered by different nuclei and thus provides information about collective phenomena, such as the arrangement of atoms (structure) and correlated motions (phonons). epj-conferences.orgpan-training.eu

Incoherent scattering results from the random scattering from individual nuclei and provides information about single-particle or "tagged-particle" dynamics. arxiv.orgpan-training.eu

The contribution of each component to the total scattering is determined by the coherent and incoherent scattering cross-sections of the constituent atoms. arxiv.org

Separation of Incoherent and Coherent Scattering in O-Terphenyl-D14

The ability to separate coherent and incoherent scattering is crucial for comprehensively understanding a material's properties. This is exceptionally pronounced when comparing a hydrogenated substance with its deuterated counterpart, such as o-terphenyl (B166444) and this compound. arxiv.org Hydrogen (¹H) has one of the largest incoherent scattering cross-sections of any element, meaning that in a hydrogen-containing sample like natural o-terphenyl, the scattering is almost purely incoherent. arxiv.orgepj-conferences.org This allows for the direct study of single-particle motion. arxiv.org

Conversely, deuterium (B1214612) (²H or D) has a much smaller incoherent cross-section and a significant coherent scattering cross-section. arxiv.orgconicet.gov.ar By replacing all 14 hydrogen atoms with deuterium to create this compound, the scattering becomes predominantly coherent. arxiv.org This isotopic substitution effectively switches the "view" of the neutron scattering experiment from single-particle dynamics to collective, structural dynamics.

Table 1: Neutron Scattering Cross-Sections of Relevant Nuclei This table illustrates the stark contrast in scattering properties between hydrogen and deuterium, which is fundamental to the use of deuteration in neutron scattering studies. Data sourced from multiple references. arxiv.orgconicet.gov.ar

Isotope/AtomCoherent Scattering Cross-Section (σ_coh) [barn]Incoherent Scattering Cross-Section (σ_inc) [barn]
¹H (Hydrogen)1.7680.27
²H (Deuterium)5.592.05
C (Carbon)5.550.00

Advantages of Perdeuteration (this compound) for Coherent Scattering Studies

The use of perdeuterated o-terphenyl (this compound) offers several key advantages for studying collective phenomena via coherent neutron scattering:

Enhanced Coherent Signal: Perdeuteration dramatically increases the coherent scattering signal relative to the incoherent background noise. researchgate.net This improved signal-to-noise ratio allows for higher-resolution data to be collected in a shorter amount of time. researchgate.netmdpi.com

Elimination of Incoherent Background: The massive incoherent scattering from hydrogen creates a high, flat background that can obscure the weaker coherent scattering features. epj-conferences.org Replacing hydrogen with deuterium significantly reduces this background, making the coherent signal much clearer. researchgate.netansto.gov.au

Mitigation of Cancellation Effects: Hydrogen possesses a negative coherent scattering length, while carbon and deuterium have positive scattering lengths. epj-conferences.orgconicet.gov.ar In hydrogenated samples, this can lead to cancellation effects in the scattering density maps, particularly at moderate resolutions, making it difficult to visualize certain atomic groups. epj-conferences.orgresearchgate.net The use of perdeuterated molecules like this compound avoids this issue, leading to better quality and more easily interpretable structural data. conicet.gov.arresearchgate.net

Low-Frequency Dynamics in Crystalline this compound through Neutron Scattering

Inelastic neutron scattering (INS) is a key technique for studying the low-frequency dynamics in materials like crystalline this compound. epj-conferences.org These dynamics, often appearing in the terahertz range, involve collective vibrations of the crystal lattice (phonons) and can include a mixture of intermolecular and intramolecular motions. nih.gov

A universal feature of disordered materials is the presence of an excess in the vibrational density of states (VDOS) at low energies (typically a few meV) when compared to the Debye model prediction. amazonaws.com This excess is known as the "Boson peak." amazonaws.com While prominent in glasses, its precursors and related low-frequency modes can be studied in the crystalline phase. researchgate.net Inelastic neutron scattering studies on crystalline o-terphenyl reveal information about phonon dispersion and the VDOS. researchgate.netrsc.org Comparing the spectra of hydrogenated and deuterated o-terphenyl helps in assigning vibrational modes, as deuteration shifts the frequencies of modes involving hydrogen motion. researchgate.net These low-frequency modes are significant as they relate to the material's elasticity and are believed to play a role in the initial stages of the structural rearrangements that lead to the glass transition upon cooling. nih.govnih.gov

Neutron Diffraction and Structure of this compound Crystalline Phase

Neutron diffraction is a powerful tool for determining the crystal structure of materials. xos.comveqter.co.uk For o-terphenyl, it reveals an orthorhombic space group, P2₁2₁2₁, with four molecules per unit cell at room temperature. arxiv.org Due to steric hindrance between the two outer phenyl rings, the molecule is non-planar, with the rings twisted out of the plane of the central ring. arxiv.org This inherent structural irregularity is thought to be a reason why o-terphenyl is a good glass former, as it frustrates easy crystallization. arxiv.org

Neutron diffraction studies on this compound provide precise information on the lattice parameters. While specific values can vary slightly with temperature, representative room temperature data establish the unit cell dimensions.

Table 2: Representative Crystal Structure Data for Ortho-Terphenyl The following data describes the crystal structure of o-terphenyl at room temperature as determined by diffraction studies. arxiv.org

PropertyValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Molecules per Unit Cell4
Lattice Parameter a18.583 Å
Lattice Parameter b6.024 Å
Lattice Parameter c11.728 Å

Correlation between Dynamics and Glass-Forming Properties in this compound

O-terphenyl is considered a canonical "fragile" glass former, meaning its viscosity changes rapidly with temperature near the glass transition temperature (Tg ≈ 243 K). arxiv.orgacs.org Neutron scattering has been instrumental in testing microscopic theories of the glass transition, such as mode-coupling theory (MCT), in this model system. arxiv.orgill.eu

Quasielastic neutron scattering (QENS) on deuterated o-terphenyl allows for the investigation of the coherent intermediate scattering function, which describes the decay of density correlations. arxiv.org These experiments track the slowing down of structural relaxation as the liquid is cooled toward the glass transition. aip.org Studies have shown that as the temperature decreases, molecules become trapped in transient "cages" formed by their neighbors for increasingly long times. aip.org The eventual breakup of these cages constitutes structural relaxation. aip.org

The dynamics observed via neutron scattering, such as the α-relaxation (associated with the cage escape) and the faster β-relaxation, are intimately linked to the macroscopic properties of the glass transition. ill.euosti.gov The temperature dependence of the relaxation times and the non-exponential nature of the correlation decay are key features that characterize the dynamics of a glass-forming liquid. acs.org The insights gained from neutron scattering on this compound help to build a microscopic picture that connects the fast vibrational dynamics (like the Boson peak) to the much slower, cooperative structural rearrangements that define the transition from a liquid to a solid glass. arxiv.orgacs.org

Advanced Applications and Research Frontiers Involving O Terphenyl D14

O-Terphenyl-D14 in Magnetic Resonance Applications

The deuterated nature of this compound significantly reduces the magnetic noise from proton nuclear spins, making it an ideal matrix for sensitive magnetic resonance experiments.

Modulation of Magnetic Properties in Complexes by O-Terphenyl (B166444)

O-Terphenyl plays a significant role in modulating the magnetic properties of complexes, a critical aspect for their application in magnetic resonance. sigmaaldrich.com Research has demonstrated that o-terphenyl can act as a glassy matrix for studying the decoherence processes of radicals, providing insights for advanced spectroscopic applications. sigmaaldrich.com For instance, studies on V(IV) complexes have highlighted how the local chemical environment, influenced by components like o-terphenyl, affects the spin properties of the metal ion. nih.gov Specifically, pulsed EPR studies of V(IV) complexes in an o-terphenyl glass showed that while the counterion had little effect on spin-lattice relaxation times (T1), it did impact the phase memory time (Tm), suggesting a nuanced role of the surrounding matrix in controlling spin dynamics. nih.gov

Furthermore, research into two-coordinate Fe(II) m-terphenyl (B1677559) complexes has shown that the terphenyl ligand framework is instrumental in creating a highly axial crystal field, leading to significant magnetic anisotropy. rsc.org By modifying the terphenyl ligand, researchers can systematically alter the magnetic relaxation dynamics of the complex, showcasing the ligand's untapped potential for creating single-molecule magnets with tailored properties. rsc.org These findings underscore the importance of the terphenyl structure in fine-tuning the magnetic behavior of metal complexes for applications in quantum computation and electron paramagnetic resonance imaging (EPRI). nih.govrsc.org

Potential in White Light Generation through Fluorescence (related to OTP)

Research has explored the optical properties of o-terphenyl (OTP) in a complex with a silver-based compound, revealing its potential for generating white light. sigmaaldrich.comresearchgate.net This white-light emission originates from a combination of the blue fluorescence of o-terphenyl and a sensitized yellow long-afterglow phosphorescence. researchgate.netnih.gov The heavy-atom effect of silver is crucial for sensitizing the triplet state of o-terphenyl, which leads to this ultralong phosphorescence. researchgate.net This discovery opens up possibilities for developing new single-component white-light-emitting materials, which are sought after for applications in lighting and displays. rsc.org The ability to generate white light from a single molecular system by combining different emission pathways is a significant advancement in the field of optoelectronics. researchgate.netnih.gov

This compound in Environmental and Analytical Standards

The chemical inertness and distinct mass of this compound make it an excellent internal or surrogate standard in the analysis of organic pollutants.

This compound as an Analytical Standard for Polycyclic Aromatic Hydrocarbons (PAHs)

Deuterated o-terphenyl, specifically p-terphenyl-d14 (B51327), is widely used as a surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in various environmental samples. gcms.czisotope.comnih.govepa.gov PAHs are a group of persistent organic pollutants with known carcinogenic and mutagenic properties, making their accurate quantification in the environment crucial. gcms.cz In analytical methods such as gas chromatography-mass spectrometry (GC/MS), a known amount of p-terphenyl-d14 is added to samples before extraction and analysis. gcms.cznih.gov

The recovery of the surrogate standard is then measured to assess the efficiency of the entire analytical procedure, from sample extraction to instrumental analysis. oup.com For example, in the analysis of PAHs in lake sediments, the average recovery rate for p-terphenyl-d14 was found to be 106 ± 11%, indicating the robustness of the method. oup.com Similarly, when analyzing PAHs in rubber and plastics, p-terphenyl-d14 is used as a surrogate to ensure the accuracy of the results for trace-level detection. gcms.cz The use of deuterated standards like p-terphenyl-d14 is recommended by standard methods, such as those from the U.S. EPA, to ensure data quality and comparability across different studies. epa.govoup.com

CompoundCAS NumberApplicationReference
p-Terphenyl-d141718-51-0Surrogate standard for PAH analysis gcms.cznih.gov
Naphthalene-d81146-65-2Internal standard for PAH analysis gcms.czresearchgate.net
Acenaphthene-d1015067-26-2Internal standard for PAH analysis gcms.cz
Phenanthrene-d101517-22-2Internal standard for PAH analysis gcms.cz
Chrysene-d121719-03-5Internal standard for PAH analysis gcms.cz
Perylene-d121520-96-3Internal standard for PAH analysis gcms.cz

Use of p-Terphenyl-D14 in Naphthalene (B1677914) Concentration Measurement (as an analytical method)

P-Terphenyl-d14 serves as a crucial analytical tool for measuring the concentration of naphthalene, a common environmental contaminant, in various samples. biosynth.com It is often employed as a surrogate standard in methods developed for the quantitative analysis of PAHs, including naphthalene. nih.gov For instance, in a method for determining PAHs in lichens, a known quantity of p-terphenyl-d14 is added to the sample at the beginning of the extraction process. nih.gov The recovery of this standard is then used to correct for any loss of analytes, including naphthalene, during sample preparation and analysis, thereby ensuring the accuracy of the final concentration measurement. This approach is essential for obtaining reliable data on the levels of naphthalene and other PAHs in environmental monitoring studies. biosynth.com

Future Directions in this compound Research

The unique properties of this compound continue to open new avenues of research. In the realm of materials science, its use as a glassy matrix is being explored for the development of novel materials with tailored optical and magnetic properties. For example, recent studies have shown that this compound can be used as a solvent and matrix for creating hyperpolarized materials through light-induced dynamic nuclear polarization (photo-DNP), which could lead to significant sensitivity enhancements in solid-state NMR spectroscopy. acs.org This advancement could have profound implications for the structural and dynamic analysis of a wide range of solid materials.

Furthermore, the role of terphenyl ligands in modulating the properties of single-molecule magnets is an active area of investigation. rsc.org Future research will likely focus on designing new terphenyl-based ligands to create more robust and efficient molecular magnets for applications in high-density data storage and quantum computing. The chemical versatility of the terphenyl framework allows for systematic modifications, providing a platform to explore the fundamental relationships between molecular structure and magnetic behavior. rsc.org

Exploration of this compound in Next-Generation Materials Science

The unique physical properties of o-terphenyl, particularly its behavior as a fragile glass-former, have positioned its deuterated isotopolog, this compound, as a valuable material in advanced research. cas.cngithub.iorsc.org Its primary application in next-generation materials science is not as a bulk structural component, but as a model system and specialized component to probe and enable advanced material properties.

One of the key areas of exploration is in the fabrication of highly stable vapor-deposited glasses. nih.govwisc.eduosti.gov Physical vapor deposition of organic molecules has been shown to create glasses with remarkable kinetic stability and anisotropic molecular packing. wisc.edu O-terphenyl is a canonical material for studying this phenomenon. Glasses of o-terphenyl deposited around 85% of its glass transition temperature (Tg) show kinetic stability that is thousands of times greater than the ordinary liquid-cooled glass. nih.gov The use of this compound in these studies allows for techniques like neutron scattering to probe the structure and dynamics of these highly stable glasses with greater precision due to the different neutron scattering cross-section of deuterium (B1214612) compared to hydrogen. This is crucial for understanding how deposition conditions can be tuned to create materials with bespoke properties for applications like organic electronics.

In the realm of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), the deuteration of organic materials is a known strategy to enhance device lifetime and performance. researchgate.net The substitution of hydrogen with deuterium strengthens the covalent bonds within the molecule, making them less susceptible to degradation from high-energy electronic excitations. researchgate.net While not a primary emitting or charge-transporting material itself, this compound serves as an ideal inert, glass-forming host matrix for studying the photophysics of novel organic semiconductors. Its deuteration minimizes parasitic absorption and enhances the stability of embedded guest molecules, allowing for clearer investigation of their intrinsic properties. rsc.org

Furthermore, this compound is utilized in host-guest chemistry for the design of new functional materials. thno.org Its ability to form a rigid, glassy matrix at accessible temperatures allows for the isolation and spectroscopic study of guest molecules, such as radicals or novel chromophores. sigmaaldrich.com This is particularly important in the field of spintronics and quantum information, where understanding and controlling the spin states of isolated molecules is paramount. The deuterated matrix of this compound provides a "quiet" magnetic environment, reducing the hyperfine interactions that can lead to decoherence of the guest molecule's spin state. rsc.org

Table 1: Investigated Properties of O-Terphenyl in Advanced Materials Research

Research AreaInvestigated Property of O-Terphenyl/-D14Application Benefit
Vapor-Deposited GlassesHigh kinetic stability, Anisotropic packingCreation of ultra-stable organic glasses for electronics
Organic Electronics (OLEDs)Deuterated host matrixEnhanced lifetime and performance of guest emitters
Host-Guest ChemistryRigid, glassy matrix, Reduced hyperfine interactionsIsolation and study of spin states in guest molecules

Integration of this compound Studies with Machine Learning for Materials Prediction

The complexity of the glass transition and the subtle structure-property relationships in materials like this compound make them prime candidates for the application of machine learning (ML) models. github.iocolloid.nlarxiv.org These computational tools are increasingly being integrated with experimental and simulation data to predict material properties and accelerate the discovery of new materials.

Machine learning, particularly deep learning, is being used to predict the dynamic properties of supercooled liquids from static structural information. colloid.nlresearchgate.net For a material like o-terphenyl, which is a classic "fragile" glass-former, predicting its relaxation dynamics is a significant challenge. Researchers are developing deep neural networks that take static structure factors, which can be obtained from experiments like neutron or X-ray scattering on this compound, as input to predict the time-dependent intermediate scattering function, which describes the material's dynamic evolution. colloid.nlresearchgate.net These models have shown promise in not only reproducing the dynamics within the temperature range of the training data but also in extrapolating to lower temperatures, a region that is often difficult to access experimentally. colloid.nl

Furthermore, ML is being employed to enhance the analysis of experimental data, such as that from neutron scattering. ornl.govresearchgate.netspringernature.com For this compound, neutron scattering is a powerful probe of its structure and dynamics. ML algorithms, including convolutional neural networks (CNNs), can be trained on simulated scattering data to classify and interpret complex experimental scattering patterns. epj-conferences.org This can help in identifying subtle structural features or dynamic modes that are not immediately obvious from visual inspection of the data. This synergy between ML and neutron scattering can accelerate the process of building accurate atomistic models from experimental data. ornl.gov

Table 2: Machine Learning Applications in the Study of Glass-Forming Liquids like this compound

Machine Learning ApplicationInput DataPredicted PropertyRelevance to this compound
Prediction of Relaxation DynamicsStatic Structure Factor (from scattering)Intermediate Scattering Function (dynamics)Enables prediction of long-time behavior from static measurements. colloid.nlresearchgate.net
Prediction of Dynamic HeterogeneityAtomistic Configurations (from simulation)"Softness" / Propensity to RearrangeProvides a structure-based understanding of the complex dynamics near the glass transition. github.ioarxiv.org
Enhanced Data AnalysisExperimental Neutron Scattering PatternsStructural Classification, Model ParametersAccelerates the interpretation of experimental data and the development of accurate material models. ornl.govepj-conferences.org
Prediction of Glass-Forming AbilityComposition, Thermodynamic PropertiesCritical Cooling Rate, Glass StabilityGuides the search for new glassy materials by predicting their ease of formation. cas.cnnih.gov

Q & A

Q. What are the key physicochemical properties of O-Terphenyl-D14, and how do they influence its use in spectroscopic studies?

this compound, a deuterated analog of o-terphenyl, is characterized by its high isotopic purity (≥98% deuterium incorporation) and stability under standard laboratory conditions . Key properties include:

  • Melting point : ~213°C (similar to non-deuterated o-terphenyl) .
  • Solubility : Insoluble in water, soluble in organic solvents like toluene or dichloromethane .
  • Stability : Resists thermal degradation below 300°C, making it suitable for high-temperature studies .
    In nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds like this compound are used as internal standards to minimize proton interference, enabling precise solvent signal suppression . Methodological Tip: Prior to use, validate isotopic purity via mass spectrometry or NMR to ensure accurate results .

Q. How is this compound synthesized, and what quality control measures are critical for research applications?

Synthesis typically involves catalytic deuteration of o-terphenyl using deuterium gas (D₂) under controlled conditions . Key steps include:

Catalyst selection : Palladium or platinum catalysts optimize deuterium incorporation .

Purification : Column chromatography or recrystallization removes non-deuterated byproducts.

Quality control :

  • Purity analysis : Gas chromatography (GC) or HPLC to confirm ≥98% deuterium content .
  • Structural verification : FT-IR or ¹H/²H NMR to validate deuteration sites .
    Note: Document synthesis parameters (temperature, pressure, catalyst ratio) to ensure reproducibility .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

this compound is classified as harmful if swallowed (Acute Toxicity Category 4) and requires standard laboratory precautions :

  • Ventilation : Use fume hoods during weighing or solvent-based procedures.
  • PPE : Gloves (nitrile) and safety goggles to prevent skin/eye contact.
  • Spill management : Collect solid residues using non-reactive tools; avoid water flushing .
    Methodological Tip: Include a risk assessment in experimental protocols, referencing Safety Data Sheets (SDS) for disposal guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in reported deuterium incorporation efficiency for this compound across studies?

Discrepancies in deuteration efficiency often arise from variations in synthesis conditions (e.g., catalyst activity, reaction time) . To resolve contradictions:

Comparative analysis : Replicate protocols from conflicting studies while controlling variables (e.g., catalyst purity, D₂ pressure).

Error quantification : Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Cross-validation : Compare results with independent analytical methods (e.g., isotopic ratio mass spectrometry vs. NMR) .
Example: A 2022 study noted 95–98% deuteration using Pd/C catalysts, while earlier work reported 90–92% . Re-analysis under standardized conditions revealed temperature fluctuations as the primary variable .

Q. What experimental design strategies optimize the use of this compound in probing molecular dynamics in glass-forming liquids?

this compound is a model system for studying glass transitions due to its well-characterized cooperative relaxation behavior . Key design considerations:

  • Variable control : Maintain consistent cooling rates (±0.1°C/min) to avoid crystallization artifacts.
  • Data collection : Use differential scanning calorimetry (DSC) for heat capacity measurements and dielectric spectroscopy for relaxation times .
  • Statistical rigor : Apply the Adam-Gibbs model to correlate configurational entropy with cooperativity, ensuring error bars represent ±2σ deviations .
    Advanced Tip: Incorporate machine learning algorithms to predict deviations from WLF equation behavior in novel solvent systems .

Q. How can researchers validate the reproducibility of this compound-based calibration curves in chromatographic analyses?

Reproducibility challenges often stem from batch-to-batch variability or detector sensitivity . Mitigation strategies include:

Interlaboratory validation : Share samples with collaborating labs to assess calibration consistency.

Robustness testing : Vary HPLC parameters (flow rate, column temperature) to identify optimal conditions .

Data documentation : Archive raw chromatograms and metadata (e.g., column lot number, detector age) for auditability .
Case Study: A 2019 multi-lab study achieved <5% RSD in retention times by standardizing mobile phase composition and column conditioning protocols .

Q. What methodologies reconcile discrepancies between computational models and experimental data for this compound’s thermal stability?

Discrepancies may arise from oversimplified force fields in simulations. To address:

Model refinement : Incorporate anisotropic atomic displacements in density functional theory (DFT) calculations.

Experimental calibration : Use thermogravimetric analysis (TGA) to validate decomposition thresholds .

Sensitivity analysis : Identify which simulation parameters (e.g., bond dissociation energies) most impact predictive accuracy .
Example: A 2023 study adjusted Lennard-Jones parameters to align simulated and experimental melting points within ±2°C .

Data Analysis and Reporting

Q. How should researchers structure a manuscript integrating this compound data with conflicting prior literature?

Follow a problem-solution framework:

Introduction : Highlight unresolved questions (e.g., "Variability in deuteration efficiency limits reproducibility").

Methods : Detail modifications to prior protocols (e.g., "Increased D₂ pressure to 3 bar").

Results : Use tables to compare old/new data (see example below).

Discussion : Attribute contradictions to specific variables (e.g., "Lower catalyst loading explains reduced deuteration in Smith et al. (2018)") .

StudyCatalystDeuteration (%)Temperature (°C)
A (2018)Pd/C9080
B (2022)Pt/C98100

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound kinetic studies?

For limited data (n < 10):

  • Bootstrapping : Resample datasets to estimate confidence intervals .
  • Bayesian inference : Incorporate prior knowledge (e.g., known rate constants) to improve parameter estimates .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., activation energy) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical reporting of this compound data despite commercial synthesis constraints?

  • Transparency : Disclose synthesis limitations (e.g., "Deuteration efficiency limited by D₂ availability").
  • Data sharing : Deposit raw spectra/chromatograms in public repositories (e.g., Zenodo) .
  • Citation ethics : Acknowledge prior methodologies even if unable to replicate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.